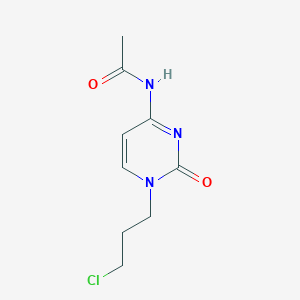

1-(3-chloropropyl)-N4-acetylcytosine

CAS No.:

Cat. No.: VC14042492

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3O2 |

|---|---|

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | N-[1-(3-chloropropyl)-2-oxopyrimidin-4-yl]acetamide |

| Standard InChI | InChI=1S/C9H12ClN3O2/c1-7(14)11-8-3-6-13(5-2-4-10)9(15)12-8/h3,6H,2,4-5H2,1H3,(H,11,12,14,15) |

| Standard InChI Key | SANIMCUBDSVBCS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NC(=O)N(C=C1)CCCCl |

Introduction

Structural and Chemical Characteristics

The molecular formula of 1-(3-chloropropyl)-N4-acetylcytosine is C₉H₁₁ClN₄O₂, derived from the alkylation of N4-acetylcytosine with 1-bromo-3-chloropropane . The acetyl group at N4 increases steric bulk and modulates hydrogen-bonding capacity, while the chloropropyl chain introduces electrophilic reactivity. The chlorine atom at the terminal position of the propyl group facilitates nucleophilic substitution reactions, enabling further functionalization.

Key structural features include:

-

Pyrimidine core: Retains the hydrogen-bonding motifs of cytosine but with altered electronic properties due to acetylation.

-

Chloropropyl side chain: A three-carbon spacer with a terminal chlorine atom, providing a site for subsequent chemical modifications.

-

Acetyl group: Reduces basicity at N4, potentially altering interactions with biological targets like enzymes or nucleic acids.

The compound’s reactivity is influenced by the electrophilic chlorine atom, which participates in displacement reactions with nucleophiles such as amines, thiols, or azides . For example, in synthetic pathways, the chlorine can be replaced with azide groups to form intermediates for "click chemistry" applications.

Synthesis and Modification Pathways

The synthesis of 1-(3-chloropropyl)-N4-acetylcytosine involves a multi-step process (Table 1):

Table 1: Synthesis Steps for 1-(3-Chloropropyl)-N4-acetylcytosine

In Step 2, the alkylation reaction proceeds via an SN2 mechanism, where the nucleophilic N1 of cytosine attacks the electrophilic carbon of 1-bromo-3-chloropropane. The acetyl group at N4 directs regioselectivity by deactivating the pyrimidine ring toward electrophilic substitution at other positions . Subsequent steps (e.g., azide substitution) enable the synthesis of derivatives for biological testing.

Biological Applications and Mechanistic Insights

1-(3-Chloropropyl)-N4-acetylcytosine serves as a precursor for compounds targeting cysteine proteases like calpain and cathepsin B, which are implicated in neurodegenerative diseases . For instance, replacing the chlorine with adenine or methylpiperazine groups yields inhibitors with nanomolar affinity for calpain I (Kᵢ = 23 nM) and calpain II (Kᵢ = 68 nM) . These inhibitors cross the blood-brain barrier in animal models, suggesting therapeutic potential for conditions like Alzheimer’s disease.

The chloropropyl moiety’s role in these applications includes:

-

Enhancing lipophilicity: Improving membrane permeability compared to unmodified cytosine derivatives.

-

Enabling conjugation: Serving as a linker for attaching targeting moieties (e.g., heterocycles) to the nucleobase.

In cellular assays, derivatives of this compound induce cytostasis at low concentrations (IC₅₀ ≈ 27 μM) and toxicity at higher doses (IC₅₀ ≈ 170 μM) . Antioxidants like N-acetylcysteine mitigate this toxicity, implicating oxidative stress in its mechanism .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Cytosine Derivatives

Unlike 5-fluorocytosine, which directly incorporates into RNA, 1-(3-chloropropyl)-N4-acetylcytosine’s modifications favor enzyme inhibition over nucleic acid incorporation.

Future Directions and Research Opportunities

-

Structure-activity relationship (SAR) studies: Optimizing the chloropropyl chain length or substituting chlorine with other halogens.

-

Targeted drug delivery: Conjugating the compound to nanoparticles for enhanced brain uptake.

-

Toxicogenomics: Profiling gene expression changes induced by chronic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume